8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a brominated purine dione derivative characterized by:
- Position 8: Bromine substitution, which enhances electrophilicity and influences binding interactions in biological systems.
- Positions 1 and 3: Methyl groups, contributing to lipophilicity and metabolic stability.
It is structurally related to xanthine derivatives, which are known for their roles as adenosine receptor antagonists and enzyme inhibitors. The 4-methoxyphenoxy group may enhance bioavailability by modulating solubility and membrane permeability .
Properties
IUPAC Name |
8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O5/c1-20-14-13(15(24)21(2)17(20)25)22(16(18)19-14)8-10(23)9-27-12-6-4-11(26-3)5-7-12/h4-7,10,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQHCFZEOSSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The 7th position of the purine ring is alkylated with 2-hydroxy-3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Methylation: The methyl groups at the 1st and 3rd positions are introduced using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like column chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), or alkoxides (R-OH) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the purine core suggests possible activity as enzyme inhibitors or receptor antagonists, which could be useful in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the modification of material properties to suit specific applications.
Mechanism of Action
The mechanism of action of 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine dione derivatives are widely explored for pharmacological applications. Below is a systematic comparison of the target compound with analogs differing in substituents at positions 7 and 8:
Table 1: Substituent Variations at Position 7
Key Observations :
- The hydroxypropyl-phenoxy group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with lipophilic groups like benzyl or isopropyl.
- But-2-ynyl () is used in antidiabetic drug synthesis, suggesting the target compound’s 4-methoxyphenoxy group may offer distinct receptor selectivity.
Table 2: Substituent Variations at Position 8
Biological Activity
8-Bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its complex structure suggests potential biological activities, particularly in pharmacological contexts. This article explores its biological activity through various studies, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H17BrN4O5
- Molecular Weight : 425.23 g/mol
- IUPAC Name : 8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the methoxyphenoxy group enhances its binding affinity to these targets, potentially modulating various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage and could have implications for diseases associated with oxidative stress.
Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory effects in vitro and in vivo. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant for developing new cancer therapies.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
